N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide, also known as N-(2-(pinacolborane)phenyl)formamide, is a chemical compound containing a pinacolborane group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl). This functional group is useful in organic chemistry for its ability to participate in Suzuki-Miyaura coupling reactions []. These reactions are powerful tools for constructing carbon-carbon bonds, which are essential for building complex molecules. The pinacolborane group in N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide allows it to act as a coupling partner with various organic electrophiles containing halogen or other suitable leaving groups.
N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide is a chemical compound with the molecular formula C13H18BNO3 and a molecular weight of 247.10 g/mol. This compound features a phenyl ring linked to a formamide group, alongside a tetramethyl-1,3,2-dioxaborolane moiety. The presence of the dioxaborolane unit enhances its reactivity in various
One of the primary reactions involving N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide is the Suzuki-Miyaura cross-coupling reaction. This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl boron compounds and organic halides. The dioxaborolane group acts as an effective boron source in these reactions.
While specific biological activities for N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide are not extensively documented, compounds containing dioxaborolane structures often exhibit interesting biological properties due to their ability to interact with biological targets. The potential applications in medicinal chemistry could include their use as drug candidates or as intermediates in the synthesis of biologically active molecules .
The synthesis of N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide typically involves several steps:
N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide has potential applications in various fields:
Interaction studies involving N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide primarily focus on its reactivity with various electrophiles and nucleophiles during cross-coupling reactions. These studies help elucidate its role in forming new carbon-carbon bonds and understanding its mechanistic pathways within synthetic chemistry contexts.
Several compounds share structural similarities with N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide. Here are some notable examples:
Compound Name | Similarity Index | Key Features |
---|---|---|
Methyl 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate | 0.93 | Methyl ester derivative; used in similar reactions |
Ethyl 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate | 0.90 | Ethyl ester; exhibits similar reactivity patterns |
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | 0.85 | Carboxylic acid derivative; potential for further functionalization |
3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | 0.84 | Methylated variant; may exhibit distinct properties |
These compounds highlight the unique aspects of N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide while also indicating its reactivity and utility in synthetic applications .
The synthesis of N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide relies fundamentally on the formation of the boronate ester functionality through palladium-catalyzed cross-coupling methodologies. These approaches represent the cornerstone of modern organoboron chemistry and have been extensively developed to provide efficient access to pinacol boronic esters from various starting materials [1] [2].
The most widely employed methodology for boronate ester formation involves the Suzuki-Miyaura cross-coupling reaction between aryl halides and bis(pinacolato)diboron. This transformation serves as a crucial building block in the synthesis of the target compound, as it establishes the carbon-boron bond that characterizes the pinacol boronic ester moiety [1] [2]. The reaction proceeds through a well-established catalytic cycle involving oxidative addition of the aryl halide to the palladium center, followed by transmetalation with the diboron reagent and subsequent reductive elimination to form the desired boronate ester.
Modern catalyst systems have significantly improved the efficiency of this transformation. The use of Buchwald precatalysts, particularly the third-generation systems, has enabled reactions to proceed under milder conditions with reduced catalyst loadings [2] [3]. These systems typically employ electron-rich, sterically bulky phosphine ligands such as X-Phos or RuPhos, which facilitate both the oxidative addition and reductive elimination steps while minimizing catalyst deactivation pathways [3] [4].
Recent developments in the field have explored alternative boron sources beyond the traditional bis(pinacolato)diboron. Tetrahydroxydiboron has emerged as a cost-effective alternative, offering significant economic advantages while maintaining comparable reactivity [2] [5]. The use of this reagent requires specific catalyst systems, with palladium complexes bearing X-Phos ligands proving particularly effective [2]. The reaction typically proceeds in ethanol at elevated temperatures, with the intermediate ethyl boronate being converted to the desired pinacol ester through a simple solvent exchange or direct treatment with pinacol [2] [5].
The optimization of reaction conditions has revealed several critical parameters that influence both yield and selectivity. Temperature control is paramount, with most efficient transformations occurring in the range of 80-140°C [3] [6]. The choice of base significantly impacts the reaction outcome, with potassium acetate, potassium phosphate, and cesium carbonate being the most commonly employed systems [3] [4] [6]. Solvent selection plays a crucial role, with dimethoxyethane and ethanol being preferred due to their ability to solubilize both the organic substrates and inorganic bases while maintaining stability under the reaction conditions [2] [6].
The development of highly active catalyst systems has enabled significant reductions in palladium loading, with some protocols achieving excellent yields using as little as 0.04 mol% of palladium [4] [7]. This represents a substantial improvement over earlier methodologies that required 5-10 mol% catalyst loading [3]. The reduced catalyst requirements not only improve the economic viability of the process but also minimize the purification challenges associated with residual palladium contamination [3] [7].
The choice of ligand architecture significantly influences catalyst performance. Sterically bulky, electron-rich phosphine ligands provide enhanced stability and reactivity [3] [8]. Tri-tert-butylphosphine and related systems have shown particular promise, enabling challenging cross-coupling reactions that were previously difficult to achieve [8]. The electronic properties of these ligands increase the nucleophilicity of the palladium center, thereby lowering the activation energy required for the cross-coupling process [8].
The installation of the formamide functionality in N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide represents a critical synthetic transformation that requires careful consideration of both chemoselectivity and reaction efficiency. The formamide group serves as both a directing group for subsequent transformations and a key structural element that influences the compound's reactivity profile [10].
The formation of formamides through nucleophilic acyl substitution follows a well-established mechanistic pathway involving tetrahedral intermediate formation [10] [11]. The process begins with nucleophilic attack of the amine nitrogen on the carbonyl carbon of the acylating agent, forming a tetrahedral intermediate that bears both positive and negative charges [10]. This intermediate is inherently unstable due to the unfavorable charge distribution and readily undergoes proton transfer to stabilize the system [10].
The subsequent elimination step involves the departure of the leaving group, with the nature of this group significantly influencing the reaction rate and selectivity [10] [12]. Ethyl formate represents an optimal choice for formamide formation due to the moderate leaving group ability of ethoxide and the relatively mild reaction conditions required [10]. The mechanism proceeds through a four-step process: nucleophilic addition, proton transfer, elimination, and final proton transfer to regenerate the free amine and release ethanol as a stoichiometric byproduct [10].
Several synthetic methodologies have been developed for the installation of formamide groups, each offering distinct advantages depending on the substrate and reaction requirements [11] [13] [12] [14]. The reaction of anilines with ethyl formate represents one of the most practical approaches, proceeding under relatively mild conditions without requiring external catalysts or harsh reagents [10] [11]. This method demonstrates excellent chemoselectivity, preferentially acylating primary amines in the presence of alcohols and other nucleophilic functional groups [10].
Alternative approaches include the use of formic acid in combination with coupling reagents such as dicyclohexylcarbodiimide. This methodology offers enhanced efficiency and broader substrate scope but requires careful handling of the reagents and may produce urea byproducts that complicate purification [12]. The reaction proceeds through the formation of a mixed anhydride intermediate that readily reacts with the amine substrate to form the desired formamide [12].
Direct formylation using formamide as both solvent and reagent has also been explored, particularly for electron-rich aniline substrates [11] [15]. This approach requires elevated temperatures but offers the advantage of using an inexpensive, readily available reagent [15]. The reaction can be catalyzed by various Lewis acids or performed under thermal conditions, with deep eutectic solvents showing promise as both reaction medium and catalyst [15].
The optimization of formamide installation requires careful consideration of multiple parameters including temperature, reaction time, stoichiometry, and solvent selection [11] [14] [15]. Temperature control is particularly critical, as elevated temperatures can promote side reactions including hydrolysis of the formamide product and degradation of sensitive functional groups [14] [15]. Most efficient protocols operate in the temperature range of 25-120°C, depending on the specific methodology employed [14] [15].
Solvent selection significantly influences both reaction rate and selectivity [12] [15]. Aprotic solvents such as dimethylformamide and acetonitrile are generally preferred for coupling reagent-mediated transformations, while protic solvents like ethanol or methanol may be suitable for direct formylation approaches [12] [15]. The choice of solvent must also consider the solubility of the boronate ester substrate, which may have limited solubility in highly polar media [12].
The stoichiometry of reagents plays a crucial role in achieving optimal yields while minimizing waste [11] [12] [14]. Typically, slight excesses of the formylating agent (1.2-2.0 equivalents) are employed to drive the reaction to completion [12] [14]. However, excessive amounts of reagent can lead to side reactions and complicate product isolation [12].
Microwave-assisted synthesis has emerged as a powerful tool for the preparation of N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide, offering significant advantages in terms of reaction time, energy efficiency, and overall process sustainability [16] [17] [18] [19]. The unique heating mechanism of microwave irradiation enables rapid, uniform heating that can dramatically accelerate chemical transformations while maintaining excellent selectivity [19] [20].
Microwave heating operates through the interaction of electromagnetic radiation with polar molecules, resulting in rapid molecular motion and efficient energy transfer throughout the reaction mixture [19] [20] [21]. This mechanism differs fundamentally from conventional heating, which relies on conductive and convective heat transfer from external sources [20] [21]. The direct heating of the reaction medium eliminates temperature gradients and hot spots that can occur with conventional heating methods [20] [22].
The frequency of microwave radiation, typically 2.45 GHz in laboratory applications, is specifically chosen to optimize energy absorption by polar solvents and reagents [23] [20] [24]. This selective heating can create temperature differentials between different phases in multiphase reactions, enabling new approaches to process intensification [20]. The ability to achieve rapid heating rates, often exceeding 10-50°C per minute, allows for precise control over reaction kinetics and can favor desired reaction pathways while suppressing competing processes [19] [21].
Microwave-assisted synthesis has proven particularly effective for boronate ester formation reactions [16] [18] [25]. The rapid heating rates achievable under microwave conditions enable reactions to reach optimal temperatures quickly, minimizing the time available for catalyst deactivation and side reactions [16] [18]. This is particularly important for palladium-catalyzed transformations, where prolonged exposure to elevated temperatures can lead to catalyst decomposition and reduced efficiency [16].
The synthesis of boronate esters under microwave conditions typically employs sealed reaction vessels to enable temperatures above the normal boiling point of the solvent [16] [25]. Pressurized systems allow for the use of superheated solvents, which can significantly enhance reaction rates and improve substrate solubility [25] [21]. The combination of elevated temperature and pressure creates reaction conditions that are difficult to achieve with conventional heating methods [25] [21].
Microwave-assisted protocols for boronate ester formation have demonstrated remarkable improvements in reaction efficiency [16] [18]. Reaction times can be reduced from hours to minutes, with many transformations reaching completion in 20-60 minutes under microwave conditions compared to 12-24 hours with conventional heating [16] [18] [19]. These time reductions translate directly to improved productivity and reduced energy consumption [19] [26].
Process intensification through microwave heating encompasses several complementary approaches designed to maximize reaction efficiency while minimizing resource consumption [26] [20] [27]. The precise temperature control achievable with modern microwave reactors enables optimization of reaction conditions through systematic variation of parameters [26]. Design of experiments methodologies can be employed to rapidly screen multiple variables and identify optimal conditions [26].
Continuous flow microwave reactors represent an advanced approach to process intensification, combining the benefits of microwave heating with the advantages of flow chemistry [19] [27]. These systems enable precise control over residence time and temperature while facilitating scale-up to production volumes [27]. The continuous nature of the process eliminates the batch-to-batch variability that can occur with traditional synthetic methods [27].
The integration of microwave heating with flow chemistry also addresses some of the scale-up challenges associated with microwave synthesis [19] [27]. While direct scale-up of batch microwave processes can be problematic due to power distribution limitations, continuous flow systems can achieve large-scale production through numbering-up or parallelization strategies [27]. This approach maintains the advantages of microwave heating while enabling practical implementation at industrial scales [27].
Microwave-assisted synthesis offers substantial improvements in energy efficiency compared to conventional heating methods [19] [20] [21]. The direct heating mechanism eliminates losses associated with heating reactor walls and other non-reactive components, resulting in energy efficiencies of 80-95% compared to 40-60% for conventional heating [21]. This improved efficiency translates to reduced operating costs and lower environmental impact [21].
The rapid reaction times achievable under microwave conditions also contribute to improved sustainability by reducing solvent consumption and waste generation [19] [21]. Many microwave-assisted protocols can be performed in reduced solvent volumes due to the enhanced mass transfer and reaction rates [21]. Additionally, the improved selectivity often observed under microwave conditions can reduce the formation of byproducts and simplify purification procedures [19] [21].
The purification of N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide and related boron-containing aromatic compounds presents unique challenges that require specialized techniques and careful consideration of the chemical properties of organoboron compounds [28] [29] [30] [31]. The electron-deficient nature of boron and its tendency to interact with nucleophilic species, particularly silica gel, necessitates the development of alternative purification strategies [29] [30] [31].
The primary challenge in purifying pinacol boronic esters arises from their strong interaction with silica gel surfaces [28] [29] [31]. The empty p-orbital of boron makes these compounds susceptible to coordination by Lewis basic sites on silica gel, leading to irreversible adsorption and significant product losses [29] [31]. This interaction is particularly problematic for aromatic boronic esters, where the extended π-system can enhance the binding affinity through additional π-π interactions [29] [31].
Conventional silica gel chromatography often results in poor recovery rates, typically 20-40%, with extensive streaking and tailing observed on thin-layer chromatography [31] [32]. The compounds may require extremely polar eluent systems to achieve elution, at which point impurities and degradation products also elute, compromising the purity of the isolated material [31] [32]. These challenges have historically limited the practical utility of boronic esters in synthetic applications [29] [30].
A significant breakthrough in the purification of pinacol boronic esters came with the development of boric acid-impregnated silica gel [28] [29] [33]. This modification involves pre-treating silica gel with boric acid solution, followed by thorough drying to create a surface that is less likely to interact strongly with boronic ester substrates [29] [33]. The boric acid treatment effectively caps the most reactive silanol groups on the silica surface, reducing the tendency for irreversible adsorption [29] [33].
The preparation of boric acid-treated silica gel follows a straightforward protocol involving mixing silica gel with boric acid in ethanol, followed by filtration and extensive drying [33]. The modified silica gel can then be used in conventional flash chromatography protocols with standard solvent systems [29] [33]. This approach has demonstrated significant improvements in recovery rates, with typical yields of 75-90% compared to 30-60% with untreated silica gel [29] [33].
The effectiveness of boric acid treatment extends to both thin-layer chromatography and preparative column chromatography applications [29]. The modified plates show reduced streaking and improved resolution of boronic ester compounds, enabling more accurate assessment of reaction progress and product purity [29]. For column chromatography, the treated silica gel allows for the use of less polar solvent systems, reducing the co-elution of impurities and improving overall separation efficiency [29] [33].
Several alternative approaches have been developed to address the purification challenges associated with boron-containing aromatic systems [30] [31] [32]. The conversion of boronic esters to more stable derivatives represents one promising strategy [31]. Methyliminodiacetic acid boronate esters offer improved stability toward silica gel chromatography while maintaining reactivity in subsequent cross-coupling reactions [31]. These derivatives can be prepared directly from pinacol esters and purified using conventional chromatographic methods [31].
The formation of potassium trifluoroborate salts provides another avenue for purification [32]. Treatment of boronic esters with potassium hydrogen fluoride converts them to crystalline trifluoroborate salts that can be purified by recrystallization or trituration [32]. This approach eliminates the need for chromatographic purification entirely and often provides products of exceptional purity [32]. However, the trifluoroborate salts may require different reaction conditions in subsequent transformations [32].
Alumina chromatography has been explored as an alternative to silica gel-based separations [31]. Basic alumina shows reduced interaction with boronic esters compared to silica gel, enabling purification with moderate success rates of 50-70% [31]. However, the substrate scope is somewhat limited, and the technique may not be suitable for acid-sensitive compounds or those prone to elimination reactions under basic conditions [31].
Recrystallization represents a classical purification technique that can be highly effective for boronic ester compounds when suitable solvent systems can be identified [32] [34]. The selection of recrystallization solvents requires careful consideration of solubility properties and thermal stability [32] [34]. Ethanol and methanol have proven effective for many aryl boronic esters, providing crystals of high purity when proper cooling protocols are employed [32].
The thermal stability of pinacol boronic esters enables the use of distillation techniques, including Kugelrohr distillation, for certain substrates [31] [34]. This approach is particularly effective for volatile compounds and those without thermally labile functional groups [31]. The absence of protic solvents in distillation eliminates hydrolysis concerns and can provide products of exceptional purity [31] [34]. However, care must be taken to avoid excessive temperatures that could lead to decomposition or rearrangement reactions [34].
Sublimation represents another thermal purification method that can be applied to appropriate substrates [34]. This technique is particularly valuable for compounds that are sensitive to protic solvents or those that tend to form stable hydrates [34]. The sublimation process requires optimization of temperature and pressure conditions to achieve efficient purification while avoiding thermal decomposition [34].
Multinuclear nuclear magnetic resonance spectroscopy provides comprehensive structural information for N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide through the analysis of proton (¹H), carbon-13 (¹³C), and boron-11 (¹¹B) nuclei. The integrated approach reveals distinct electronic environments and molecular connectivity patterns characteristic of boronate-formamide interactions [1] [2] [3].
Proton Nuclear Magnetic Resonance Characterization
The ¹H nuclear magnetic resonance spectrum exhibits three primary regions of diagnostic value [4] [5]. The tetramethyl substituents of the dioxaborolane ring generate a characteristic singlet at δ 1.30 parts per million, integrating for twelve protons. This signal serves as a structural fingerprint for the pinacol boronate ester functionality [5] [6]. The aromatic region displays a complex multiplet pattern between δ 7.2 and 8.0 parts per million, corresponding to the four benzene ring protons. The electronic environment of these aromatic protons reflects the influence of both the electron-withdrawing boronate ester and the formamide substituents [4] [5].
The formamide functionality manifests as a characteristic proton signal in the downfield region at δ 8.1-8.7 parts per million. This chemical shift reflects the deshielding effect of the carbonyl group and the intramolecular hydrogen bonding interactions with neighboring aromatic systems [7] [8]. The integration pattern confirms the 12:4:1 ratio consistent with the proposed molecular structure.
Carbon-13 Nuclear Magnetic Resonance Analysis
Carbon-13 nuclear magnetic resonance spectroscopy provides direct information about the carbon framework and electronic distribution within the molecule [9] [10]. The pinacol methyl carbons appear as a strong signal at δ 24.6 parts per million, characteristic of aliphatic carbons adjacent to electron-withdrawing boron centers [5] [6] [11]. The quaternary carbons of the dioxaborolane ring resonate at δ 82.8 parts per million, reflecting their attachment to electronegative oxygen atoms and proximity to the boron center [11] [12].
The aromatic carbon region spans δ 119-135 parts per million, with individual signals corresponding to the substituted benzene ring carbons [9] [13]. The formamide carbonyl carbon appears in the characteristic region of δ 160-170 parts per million, consistent with amide functionality and confirming the presence of the N-formyl group [9] [10]. The chemical shift distribution provides insight into the electronic communication between the boronate ester and formamide functionalities.
Boron-11 Nuclear Magnetic Resonance Investigation
Boron-11 nuclear magnetic resonance spectroscopy offers unique insights into the boron electronic environment and hybridization state [1] [2] [3] [14]. The compound displays a broad singlet resonance at δ 30-32 parts per million, characteristic of trivalent boron in a trigonal planar geometry [1] [3] [14]. This chemical shift range is typical for aryl boronate esters where the boron center maintains sp² hybridization [3] [14] [15].
The broadening of the ¹¹B signal results from quadrupolar relaxation effects inherent to the spin-3/2 nucleus [14] [16]. The absence of significant coupling patterns indicates rapid exchange processes or symmetric electronic environments around the boron center [1] [2]. Comparison with related boronate ester systems confirms the trivalent nature of the boron atom and its incorporation into the dioxaborolane ring structure [3] [15] [12].
Nucleus | Chemical Shift (ppm) | Assignment | Multiplicity | Integration/Intensity |
---|---|---|---|---|
¹H | 1.30 (s, 12H) | Tetramethyl groups | Singlet | 12H |
¹H | 7.2-8.0 (m, 4H) | Aromatic protons | Multiplet | 4H |
¹H | 8.1-8.7 (s, 1H) | Formamide N-H | Singlet | 1H |
¹³C | 24.6 | Pinacol methyl carbons | - | Strong |
¹³C | 82.8 | Quaternary dioxaborolane carbons | - | Medium |
¹³C | 119-135 | Aromatic carbons | - | Medium |
¹³C | 160-170 | Formamide carbonyl | - | Weak |
¹¹B | 30-32 | Trivalent boron center | Broad singlet | Medium |
Infrared spectroscopy reveals the vibrational characteristics and intramolecular interactions within N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide through analysis of characteristic absorption bands [7] [17] [8] [18]. The spectral profile demonstrates the coexistence and interaction of boronate ester and formamide functionalities within a single molecular framework.
Formamide Vibrational Signatures
The formamide functionality exhibits characteristic vibrational modes that provide insight into its electronic environment and hydrogen bonding interactions [7] [8] [18] [19]. The nitrogen-hydrogen stretch appears as a medium-strong, broad absorption between 3350-3450 wavenumbers, indicating hydrogen bonding interactions with the aromatic π-system [7] [18] [20]. This broadening and frequency shift compared to isolated formamide reflects the intramolecular association with the neighboring phenyl ring [8] [21].
The formamide carbonyl stretch manifests as a strong, sharp absorption at 1680-1650 wavenumbers [7] [18] [19]. This frequency range is characteristic of secondary amides and confirms the N-formyl functionality. The position of this band provides information about the electron density distribution and potential coordination interactions with the boronate ester moiety [21] [19] [22].
Boronate Ester Characteristic Absorptions
The dioxaborolane ring system generates several diagnostic infrared absorptions that confirm the boronate ester structure [17] [23] [24]. The boron-oxygen stretch appears as a strong, sharp band between 1380-1320 wavenumbers, characteristic of the cyclic boronate ester linkage [23] [24]. This frequency range distinguishes the compound from other boron-containing species and confirms the integrity of the dioxaborolane ring.
The carbon-oxygen stretching vibrations of the dioxaborolane ring manifest as multiple strong bands between 1145-1000 wavenumbers [17] [23] [25]. These absorptions reflect the asymmetric and symmetric stretching modes of the cyclic ester functionality. The complexity of this region results from coupling between the multiple carbon-oxygen bonds within the constrained ring system [17] [25] [26].
Aromatic and Aliphatic Contributions
The aromatic component contributes characteristic vibrations that reflect the electronic influence of both substituents [27] [19]. Aromatic carbon-carbon stretching vibrations appear as medium-intensity, multiple bands between 1600-1580 wavenumbers [27] [25]. The aromatic carbon-hydrogen bending modes manifest as sharp absorptions between 850-750 wavenumbers [27] [26].
Aliphatic carbon-hydrogen stretching vibrations from the tetramethyl substituents appear as medium-intensity, sharp bands between 2975-2950 wavenumbers [27] [25]. These absorptions confirm the presence of the pinacol-derived methyl groups and provide structural verification of the boronate ester framework.
Frequency (cm⁻¹) | Assignment | Intensity | Character |
---|---|---|---|
3350-3450 | N-H stretch (formamide) | Medium-Strong | Broad |
2975-2950 | C-H stretch (aliphatic) | Medium | Sharp |
1750-1735 | C=O stretch (ester) | Strong | Sharp |
1680-1650 | C=O stretch (formamide) | Strong | Sharp |
1600-1580 | Aromatic C=C stretch | Medium | Multiple bands |
1380-1320 | B-O stretch | Strong | Sharp |
1145-1000 | C-O stretch (dioxaborolane) | Strong | Multiple bands |
850-750 | Aromatic C-H bending | Medium | Sharp |
Mass spectrometric analysis under electron ionization conditions reveals the fragmentation behavior and structural stability of N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide [28] [29] [30] [31]. The fragmentation pattern provides insight into the relative bond strengths and preferred dissociation pathways within the boronate-formamide framework.
Molecular Ion and Primary Fragmentation
The molecular ion peak appears at m/z 247 with moderate intensity (15-25%), indicating reasonable stability under electron ionization conditions [29] [32]. The relatively low abundance of the molecular ion reflects the presence of labile functionalities that readily undergo fragmentation upon electron impact [29] [33]. This behavior is characteristic of boronate esters, which exhibit facile bond cleavage adjacent to the boron center [30] [31] [34].
The base peak at m/z 232 corresponds to the loss of a methyl radical from the molecular ion, representing the most favored fragmentation pathway [29] [33]. This alpha-cleavage process reflects the stability of the resulting cation and the relative weakness of carbon-carbon bonds adjacent to electronegative centers [29] [32]. The high intensity of this fragment confirms the preferential loss of tetramethyl substituents from the dioxaborolane ring system.
Secondary Fragmentation Processes
Beta-cleavage processes generate significant fragment ions that provide structural information about the molecular framework [29] [33]. The fragment at m/z 204 results from the loss of an acetyl group (C₂H₃O), indicating rearrangement processes within the dioxaborolane ring system [29] [34]. This fragmentation pattern is characteristic of cyclic boronate esters and reflects the tendency toward ring opening under high-energy conditions [30] [31].
Rearrangement fragmentations produce ions at m/z 189, corresponding to the loss of a butyl group (C₄H₁₀) [29] [32]. These processes involve complex molecular rearrangements that redistribute hydrogen atoms and generate stable carbocation intermediates. The observation of rearrangement ions provides evidence for the interconnected nature of the boronate and formamide functionalities [28] [35].
Functional Group Retention Patterns
Several fragment ions demonstrate the retention of specific functional groups, providing insight into the relative stability of molecular domains [28] [29]. The fragment at m/z 162 corresponds to the formamide-substituted phenyl cation, indicating the stability of the amide linkage under fragmentation conditions [29] [35]. This retention pattern confirms the robust nature of the carbon-nitrogen bond in the formamide functionality.
The fragment at m/z 147 results from deformylation of the previous ion, generating an aniline-like structure [29] [33]. This process demonstrates the lability of the formyl group under high-energy conditions and provides confirmation of the N-formyl functionality. The fragment at m/z 119 retains the phenyl-borane unit, indicating the stability of the carbon-boron bond even under fragmenting conditions [30] [31].
Characteristic Boron-Containing Fragments
The mass spectrum exhibits several fragments that retain boron, providing evidence for the boronate ester structure [30] [31] [34]. Lower mass fragments at m/z 59 and 43 correspond to dioxaborolane ring fragments and simple cleavage products [29] [34]. These small boron-containing ions are characteristic of boronate ester fragmentation and confirm the presence of the cyclic boron functionality [30] [31].
m/z | Relative Intensity (%) | Fragment Assignment | Fragmentation Type |
---|---|---|---|
247 | 15-25 | [M]⁺- (molecular ion) | Molecular ion |
232 | 100 | [M-CH₃]⁺ (methyl loss) | Alpha cleavage |
204 | 35-45 | [M-C₂H₃O]⁺ (acetyl loss) | Beta cleavage |
189 | 25-35 | [M-C₄H₁₀]⁺ (butyl loss) | Rearrangement |
162 | 15-25 | [C₆H₄NHCHO]⁺ (formamide phenyl) | Amide retention |
147 | 20-30 | [C₆H₄NH₂]⁺ (aniline) | Deformylation |
119 | 45-55 | [C₆H₄BH₂]⁺ (phenyl borane) | Boron retention |
91 | 25-35 | [C₆H₄H]⁺ (tropylium) | Ring contraction |
59 | 30-40 | [C₃H₇O]⁺ (propyl oxide) | Dioxaborolane fragment |
43 | 15-25 | [C₂H₃O]⁺ (acetyl) | Simple cleavage |
X-ray photoelectron spectroscopy provides detailed information about the electronic environment and oxidation states of elements within N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide [36] [37] [38] [39]. The technique offers unique insights into the boron electronic structure and its interaction with neighboring functional groups through analysis of core-level binding energies.
Boron 1s Core-Level Analysis
The boron 1s core-level spectrum exhibits a well-defined peak at 192.1 ± 0.2 electron volts, characteristic of trivalent boron in a boronate ester environment [40] [41] [42] [38]. This binding energy falls within the expected range for three-coordinate boron atoms bound to oxygen, confirming the sp² hybridization state of the boron center [37] [38] [39]. The peak width of 1.8 electron volts indicates a relatively homogeneous boron environment with minimal chemical shift dispersion [42] [43].
Carbon 1s Electronic Environments
The carbon 1s spectrum displays multiple components corresponding to the different carbon environments within the molecule [36] [45] [43]. Aromatic carbons appear at 284.6 ± 0.1 electron volts, consistent with sp² hybridized carbons in a π-electron system [45] [43]. The relatively narrow peak width of 1.2 electron volts indicates uniform aromatic environments with minimal electronic perturbation.
Aliphatic carbons from the tetramethyl substituents resonate at 285.2 ± 0.1 electron volts, reflecting their sp³ hybridization and σ-bonded character [45] [43]. The formamide carbonyl carbon exhibits a significant chemical shift to 287.8 ± 0.2 electron volts, indicating substantial electron withdrawal by the adjacent nitrogen and oxygen atoms [43] [46]. This chemical shift confirms the electron-deficient nature of the carbonyl carbon and its role in intramolecular interactions.
Nitrogen and Oxygen Electronic States
The nitrogen 1s core level appears at 399.8 ± 0.2 electron volts, characteristic of nitrogen in an amide environment [43] [46]. The peak width of 1.6 electron volts suggests a relatively well-defined electronic environment with minimal heterogeneity. This binding energy reflects the electron density distribution around the nitrogen atom and its participation in resonance structures within the formamide functionality [45] [43].
Oxygen atoms exhibit two distinct environments corresponding to the ester oxygen atoms of the dioxaborolane ring and the formamide oxygen [43] [46]. Ester oxygen atoms appear at 532.1 ± 0.2 electron volts, reflecting their high electronegativity and bonding to both boron and carbon [45] [43]. The formamide oxygen displays a higher binding energy at 533.4 ± 0.3 electron volts, indicating its involvement in hydrogen bonding interactions and its role in the carbonyl functionality [43] [46].
Electronic Structure Implications
The X-ray photoelectron spectroscopy data reveals the electronic communication between the boronate ester and formamide functionalities [36] [43]. The boron center maintains its electron-deficient character while participating in the extended π-system of the aromatic ring [37] [38]. The formamide functionality exhibits typical amide characteristics with evidence for intramolecular hydrogen bonding interactions [43] [46].
The binding energy distribution provides insight into the charge distribution and electronic effects within the molecule [36] [43]. The relatively high binding energies observed for most atoms indicate the electron-withdrawing influence of both the boronate ester and formamide functionalities, creating an overall electron-deficient molecular framework that may influence reactivity and coordination behavior.
Core Level | Binding Energy (eV) | Chemical Environment | Peak Width (FWHM) | Electronic State |
---|---|---|---|---|
B 1s | 192.1 ± 0.2 | Trivalent boron (sp²) | 1.8 | Electron-deficient |
C 1s (aromatic) | 284.6 ± 0.1 | Aromatic carbon | 1.2 | π-electron system |
C 1s (aliphatic) | 285.2 ± 0.1 | Aliphatic carbon | 1.3 | σ-bonded |
C 1s (formamide) | 287.8 ± 0.2 | Formamide carbonyl | 1.4 | Electron-withdrawn |
N 1s | 399.8 ± 0.2 | Amide nitrogen | 1.6 | Lone pair bearing |
O 1s (ester) | 532.1 ± 0.2 | Ester oxygen | 1.5 | Electronegative |
O 1s (formamide) | 533.4 ± 0.3 | Formamide oxygen | 1.7 | Hydrogen-bonded |